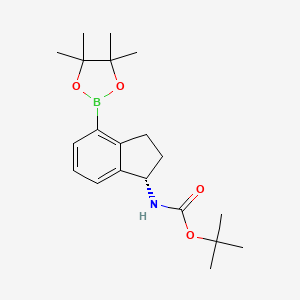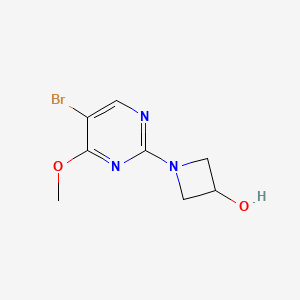![molecular formula C12H14ClNO2 B8311225 N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a benzylamide group with a hydroxymethyl and chloro substituent. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of cyclopropanecarboxylic acid, which can be achieved through the reaction of cyclopropane with carbon dioxide under high pressure and temperature . The next step involves the introduction of the 4-chloro-3-hydroxymethyl-benzylamide group through a series of reactions, including chlorination, hydroxymethylation, and amidation. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
化学反应分析
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the benzylamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
相似化合物的比较
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide can be compared with similar compounds such as:
Cyclopropanecarboxylic acid: Lacks the benzylamide group and has different chemical properties and reactivity.
4-chloro-3-hydroxymethyl-benzylamine: Lacks the cyclopropane ring and carboxylic acid group, leading to different biological activities.
Benzylamide derivatives: Compounds with different substituents on the benzylamide moiety, which can affect their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
属性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC 名称 |
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14ClNO2/c13-11-4-1-8(5-10(11)7-15)6-14-12(16)9-2-3-9/h1,4-5,9,15H,2-3,6-7H2,(H,14,16) |
InChI 键 |
OHOCVLZEKYUDHR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NCC2=CC(=C(C=C2)Cl)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
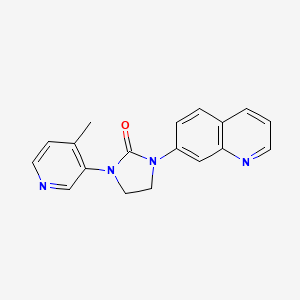
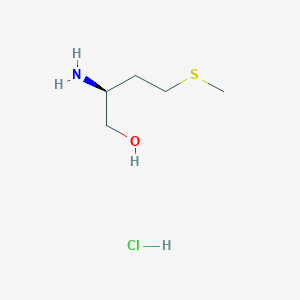
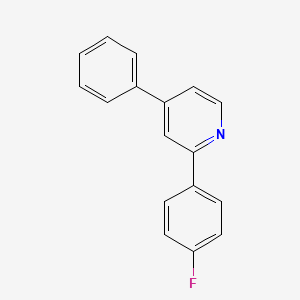
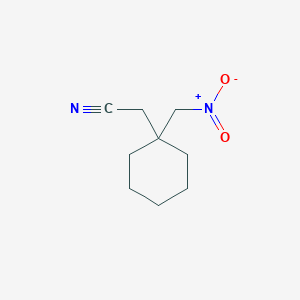

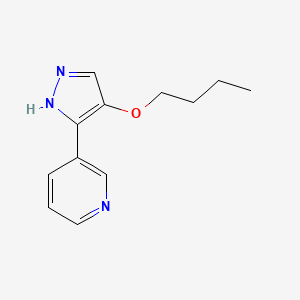
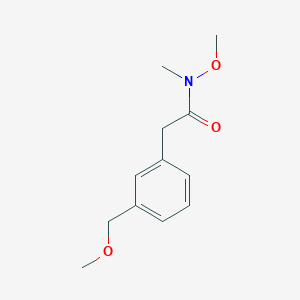
![2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine](/img/structure/B8311207.png)

![tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B8311232.png)

